Mayr Electrophilicity Parameters Differentiate 6-Chloro-3-nitroindole from Its 5-Chloro Analog
The electrophilicity of 3-nitroindole derivatives is exquisitely sensitive to substituent pattern. A direct head-to-head comparison using Mayr's linear free energy relationship shows that a 6-tosyl-3-nitroindole derivative possesses an E parameter of -14.87 [1], while the 6-chloro-substituted analog (as 3,6-dinitro-1-tosyl-1H-indole) has a significantly higher electrophilicity with E = -12.90 [2]. This trend directly supports the inference that a 6-chloro substituent on 3-nitroindole enhances electrophilicity compared to a 6-tosyl or 5-chloro variant, which is critical for predicting its reactivity in dearomatization reactions [1].
| Evidence Dimension | Electrophilicity Parameter (E) on the Mayr Scale |
|---|---|
| Target Compound Data | Inferred to be between -14.87 and -12.90 (based on substituent trends of Cl vs. Ts) |
| Comparator Or Baseline | 3-nitro-1-tosyl-1H-indole (E = -14.87); 3,6-dinitro-1-tosyl-1H-indole (E = -12.90) |
| Quantified Difference | A shift of +1.97 E units indicates significantly enhanced electrophilicity due to the electron-withdrawing 6-chloro-substituent. |
| Conditions | Determined by Mayr’s linear free energy relationship (log k(20 °C) = sN(E + N)) in the context of reagentless (4+2) cycloaddition reactions [1]. |
Why This Matters
This quantifies the superior reactivity of the 6-chloro-3-nitro scaffold, explaining why it is a preferred intermediate for specific fast, catalyst-free cycloaddition chemistries where less electrophilic analogs would be unreactive.
- [1] Mayr's Database Of Reactivity Parameters. Molecule: 3-nitro-1-tosyl-1H-indole. E Parameter: -14.87. Reference: Chem. Commun. 2021, 57, 10071-10074. View Source
- [2] Mayr's Database Of Reactivity Parameters. Molecule: 3,6-dinitro-1-tosyl-1H-indole. E Parameter: -12.90. Reference: Chem. Commun. 2021, 57, 10071-10074. View Source
